

"hazards associated with diisopropyl bromomethylphosphonate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Diisopropyl bromomethylphosphonate</i>
Cat. No.:	B1587420

[Get Quote](#)

An In-depth Technical Guide to the Hazards of **Diisopropyl Bromomethylphosphonate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisopropyl bromomethylphosphonate (CAS No. 98432-80-5) is a reactive organophosphorus intermediate utilized in various synthetic chemistry applications, including the production of pharmaceuticals and agrochemicals.^{[1][2]} While a valuable reagent, its chemical structure—combining a reactive bromomethyl group with a phosphonate core—presents significant hazards that demand rigorous safety protocols. This guide provides a comprehensive analysis of the health, physical, and environmental risks associated with this compound. It details its corrosive nature, potential for respiratory damage, and the hazardous byproducts of thermal decomposition. Included are field-proven protocols for safe handling, emergency response, and waste disposal, designed to provide laboratory personnel with the knowledge and tools necessary to mitigate risk effectively.

Chemical Identity and Physical Properties

Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. **Diisopropyl bromomethylphosphonate** is a colorless to pale yellow liquid with a molecular formula of C₇H₁₆BrO₃P.^[1] Its structure features a central phosphorus atom double-

bonded to an oxygen atom, single-bonded to two isopropoxy groups, and a bromomethyl group. This combination dictates its reactivity and physical behavior.

Property	Value	Source
Molecular Weight	259.08 g/mol	[3]
CAS Number	98432-80-5	[3]
Appearance	Colorless to pale yellow liquid	[1]
IUPAC Name	2-[bromomethyl(propan-2-yloxy)phosphoryl]oxypropane	[3]
SMILES	CC(C)OP(=O)(CBr)OC(C)C	[3]

Comprehensive Hazard Analysis

The primary hazards of **diisopropyl bromomethylphosphonate** stem from its corrosive nature and its classification as an organophosphorus compound. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

Health Hazards

The most immediate and severe risks associated with this compound are to human health upon exposure. The toxicological properties have not been fully investigated, but sufficient data exists to classify it as a hazardous substance requiring extreme caution.[\[4\]](#)

- Corrosivity: The compound is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[\[4\]](#) This means that upon contact, it can cause severe skin burns and irreversible eye damage.[\[4\]](#) The mechanism involves the chemical's ability to destroy living tissue upon contact. Ingestion is particularly dangerous, as it can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a significant danger of perforation.[\[4\]](#)
- Respiratory Toxicity: It is also classified under Specific target organ toxicity (single exposure) Category 3, with the respiratory system being the primary target.[\[4\]](#) Inhalation of mists or vapors can cause respiratory irritation.[\[4\]](#) Precautionary statements strongly advise against breathing any dust, fume, gas, mist, vapors, or spray of this substance.[\[4\]](#)

- General Organophosphorus Toxicity: While specific data on neurotoxicity for this compound is limited, organophosphorus compounds as a class are known for their potential to inhibit acetylcholinesterase, an enzyme critical for nervous system function.[5][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system.[5] Symptoms of systemic organophosphate poisoning can include nausea, dizziness, headache, salivation, and in severe cases, convulsions, respiratory paralysis, and coma.[5][7]

Physical and Reactivity Hazards

- Thermal Stability and Decomposition: The compound is stable under normal storage conditions.[4] However, it is susceptible to thermal decomposition, which can release irritating and toxic gases and vapors. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and oxides of phosphorus. [4]
- Incompatibilities: To prevent hazardous reactions, **diisopropyl bromomethylphosphonate** should be kept away from strong oxidizing agents, strong acids, and strong bases.[4][8]
- Polymerization: Hazardous polymerization does not occur.[4]

Environmental Hazards

Care must be taken to prevent the release of **diisopropyl bromomethylphosphonate** into the environment.

- Mobility: The compound is expected to be mobile in the environment due to its volatility, which creates a risk of contaminating soil and groundwater.[4]
- Ecotoxicity: Specific ecotoxicity data is not readily available, but the general guidance is to prevent it from entering drains, sewers, or waterways.[4][9] Chemical waste generators are responsible for classifying it as hazardous waste and ensuring its disposal complies with all local, regional, and national regulations.[4]

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the hazards of **diisopropyl bromomethylphosphonate**.

Mandatory Engineering Controls

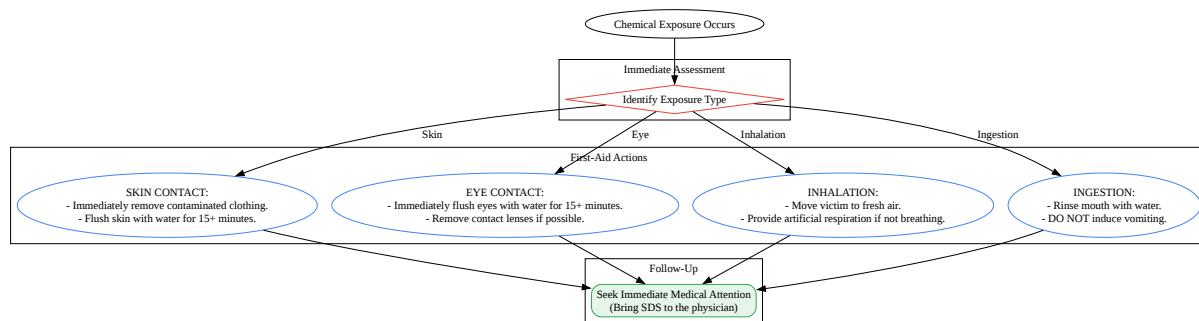
- Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated area, specifically a certified chemical fume hood.[4][10] This is the primary engineering control to prevent inhalation of hazardous vapors and mists.
- Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and located close to the workstation where the chemical is handled.[4][10]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling **diisopropyl bromomethylphosphonate**.

Proper selection, use, and maintenance are critical.

- Eye and Face Protection: Wear chemical safety goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[4] Due to its severe corrosivity, a full face shield is also strongly recommended.
- Skin and Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves.[10] Consult the glove manufacturer's specifications to ensure the material is resistant to this specific chemical. All contaminated clothing must be removed immediately, and the skin washed.[4]
- Respiratory Protection: If there is a risk of exposure limits being exceeded, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[4]


Engineering & Work Practice Controls**Work in Chemical Fume Hood****Eyewash & Shower Access**[Click to download full resolution via product page](#)

Storage and Handling Protocol

- Procurement: Obtain the smallest quantity of the chemical necessary for the planned experiments.
- Storage: Store in a designated "Corrosives Area".^[4] Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.^{[4][8]} Store the container locked up.^[4]
- Handling:
 - Before use, review the Safety Data Sheet (SDS).
 - Ensure all required engineering controls are operational and PPE is correctly worn.
 - Do not breathe mists or vapors.^[4]
 - Avoid contact with skin, eyes, and clothing.^[8]
 - Wash hands and any exposed skin thoroughly after handling.^[4]
 - Do not eat, drink, or smoke in the work area.^[11]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. All personnel must be trained on these procedures before working with the chemical.

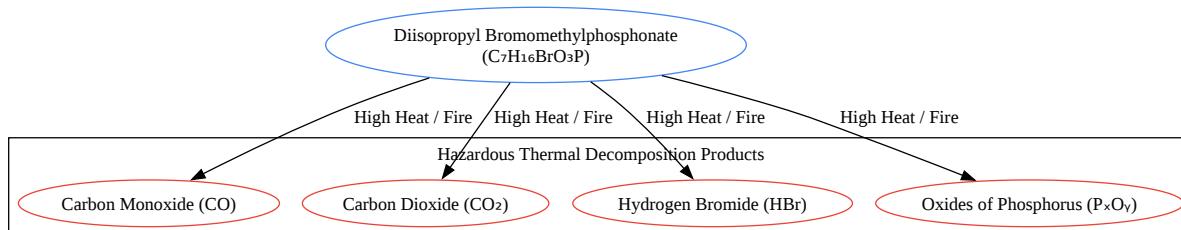
[Click to download full resolution via product page](#)

Step-by-Step Emergency Protocols

- Eye Contact:
 - Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[4]
 - Remove contact lenses if present and easy to do so. Continue rinsing.[4]

- Seek immediate medical attention.[4]
- Skin Contact:
 - Immediately take off all contaminated clothing.[4]
 - Wash off the chemical with plenty of water for at least 15 minutes.[4]
 - Call a physician immediately.[4]
 - Wash contaminated clothing before reuse.[4]
- Inhalation:
 - Remove the victim from the source of exposure to fresh air and keep them at rest in a position comfortable for breathing.[4][11]
 - If the victim is not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance; use a pocket mask with a one-way valve.[4]
 - Call a physician immediately.[4]
- Ingestion:
 - Rinse the mouth thoroughly with water.[4]
 - DO NOT induce vomiting.[4] The corrosive nature of the chemical means that vomiting will re-expose the esophagus and mouth to the substance, causing further damage.[4]
 - Never give anything by mouth to an unconscious person.[12]
 - Call a physician or poison control center immediately.[4]

Spill, Leak, and Disposal Procedures


Spill Response Protocol

- Assess the Spill: For any large or unmanageable spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or local emergency services.[13]
- Secure the Area: Alert people in the immediate vicinity and restrict access.
- Personal Protection: Before cleaning a minor spill, don the full PPE detailed in section 3.2.
- Containment: Use an inert absorbent material such as sand, diatomite, acid binders, or vermiculite to contain the spill.[9] Start from the outside of the spill and work inwards to prevent it from spreading.
- Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[11]
- Decontamination: Clean the spill area thoroughly with soap and water.
- Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste through your institution's EHS department.[10]

Waste Disposal

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4]

- Segregation: Do not mix **diisopropyl bromomethylphosphonate** waste with other chemical waste streams.[10]
- Containerization: Use a robust, leak-proof, and clearly labeled container for the waste. The label must include "Hazardous Waste," the chemical name, and all relevant hazard symbols. [10]
- Collection: Arrange for collection by a licensed hazardous waste disposal company or your institution's EHS department.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 98432-80-5: Diisopropyl bromomethylphosphonate [cymitquimica.com]
- 2. DIISOPROPYL BROMOMETHYLPHOSPHONATE | 98432-80-5 [chemicalbook.com]
- 3. Diisopropyl bromomethylphosphonate | C₇H₁₆BrO₃P | CID 4366885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]

- 12. abmole.com [abmole.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- To cite this document: BenchChem. ["hazards associated with diisopropyl bromomethylphosphonate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587420#hazards-associated-with-diisopropyl-bromomethylphosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com